Tetraethylammonium cyanide

Übersicht

Beschreibung

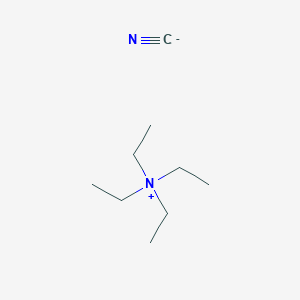

Tetraethylammonium cyanide is an organic compound with the chemical formula (C₂H₅)₄NCN. It is a quaternary ammonium salt of cyanide, appearing as a colorless, deliquescent solid that is soluble in polar organic media. This compound is primarily used in the synthesis of cyanometallates and other chemical applications .

Vorbereitungsmethoden

Tetraethylammonium cyanide is typically prepared by ion exchange from tetraethylammonium bromide. The process involves the reaction of tetraethylammonium bromide with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions to yield this compound . The reaction can be represented as follows:

(C2H5)4NBr+NaCN→(C2H5)4NCN+NaBr

Industrial production methods are similar but often involve larger-scale equipment and more stringent safety protocols due to the toxicity of cyanide compounds.

Analyse Chemischer Reaktionen

Cyanation Reactions

TEAC is widely employed as a cyanide donor in nucleophilic cyanation. A notable application is the 1,4-addition to α,β-unsaturated ketones (enones) . For example, in the presence of scandium(III) triflate (Sc(OTf)₃), TEAC facilitates the addition of cyanide to chalcones, yielding β-cyanoketones . This reaction proceeds under mild conditions (room temperature, polar solvents like acetonitrile) and demonstrates high regioselectivity.

Example Reaction:

Regioselective Ethoxycarbonylation

TEAC, when combined with diethylazodicarboxylate (DEAD), enables regioselective ethoxycarbonylation of nitrogen-containing heterocycles (e.g., indoles, indazoles). The reaction introduces an ethoxycarbonyl group (-OCO₂Et) at specific positions (C-3 in indoles or N-1 in indazoles) .

Mechanistic Pathway:

-

DEAD activates the heterocycle through electrophilic interaction.

-

TEAC delivers the cyanide ion, facilitating nucleophilic attack.

-

Subsequent trapping with ethanol yields the ethoxycarbonylated product.

Nucleophilic Substitution Reactions

TEAC acts as a cyanide source in Sₙ2 reactions , displacing halides or sulfonates from alkyl electrophiles. For example:

This reaction is favored in polar aprotic solvents (e.g., DMF) and is critical for synthesizing nitriles, which are precursors to amines and carboxylic acids .

Comparative Analysis of Cyanide Sources

| Property | TEAC | KCN | NaCN | TBACN |

|---|---|---|---|---|

| Solubility | Soluble in polar organic solvents | Water-soluble | Water-soluble | Soluble in organic solvents |

| Toxicity | Highly toxic (cyanide release) | Extremely toxic | Extremely toxic | Highly toxic |

| Reactivity | Mild nucleophile | Strong nucleophile | Strong nucleophile | Moderate nucleophile |

| Application | Organic synthesis | Industrial processes | Gold extraction | Lipophilic reactions |

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

TEAC is typically synthesized through ion exchange processes, where tetraethylammonium bromide reacts with a cyanide source such as sodium cyanide. This reaction can be represented as follows:

Organic Synthesis

TEAC is widely used as a cyanide source in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. It facilitates:

- Cyanation Reactions: TEAC acts as a nucleophilic agent in cyanation reactions, enabling the introduction of cyano groups into organic molecules.

- 1,4-Addition Reactions: It has been effectively employed in the 1,4-addition of cyano groups to enones (chalcones), catalyzed by scandium(III) triflate, yielding β-cyanoketones .

| Reaction Type | Description | Catalyst | Major Products |

|---|---|---|---|

| Cyanation | Introduction of cyano groups into substrates | Scandium(III) triflate | β-Cyanoketones |

| Ethoxy-carbonylation | Regioselective carbonylation of heterocycles | Diethylazodicarboxylate | Ethoxy-carbonylated products |

Electrochemistry

TEAC serves as a supporting electrolyte in electrochemical applications, improving the conductivity of solutions. This property is crucial for enhancing the efficiency of electrochemical cells used in energy storage and conversion.

Analytical Chemistry

In analytical chemistry, TEAC is utilized in chromatographic techniques for the separation and identification of various compounds. Its ability to enhance resolution makes it valuable for quality control processes in laboratories.

Biochemical Research

TEAC is involved in biochemical studies focusing on enzyme activity and protein interactions. It provides insights into biological processes that are essential for drug development and biotechnology .

Case Studies

Case Study 1: Cyanation of Enones

A recent study demonstrated the effectiveness of TEAC in catalyzing the 1,4-addition of cyano groups to enones, resulting in high yields of β-cyanoketones. This methodology showcases TEAC's utility in synthesizing complex organic molecules .

Case Study 2: Electrochemical Applications

Research has highlighted TEAC's role as an electrolyte in electrochemical cells, where it significantly enhances charge transfer rates. This application is particularly relevant for developing more efficient energy storage systems .

Wirkmechanismus

The mechanism of action of tetraethylammonium cyanide involves its role as a cyanide source. Cyanide ions can interact with various metal centers to form stable cyanometalate complexes. In biological systems, cyanide ions inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular respiration inhibition .

Vergleich Mit ähnlichen Verbindungen

Tetraethylammonium cyanide is unique due to its quaternary ammonium structure combined with a cyanide ion. Similar compounds include:

- Tetraethylammonium chloride

- Tetraethylammonium bromide

- Tetraethylammonium iodide

- Tetramethylammonium cyanide

- Ammonium cyanide

- Guanidinium cyanide

These compounds share the quaternary ammonium structure but differ in their anions, which can significantly affect their chemical properties and applications.

Biologische Aktivität

Tetraethylammonium cyanide (TEAC) is a quaternary ammonium salt characterized by its high toxicity and significant biological activity, primarily due to the presence of the cyanide ion. This article provides a comprehensive overview of the biological activity of TEAC, including its synthesis, toxicological effects, and applications in organic chemistry.

Chemical Structure and Properties

- Chemical Formula :

- Appearance : Colorless to yellow powder, deliquescent solid.

- Solubility : Soluble in polar organic solvents and water.

TEAC is synthesized through ion exchange from tetraethylammonium bromide, making it a useful source of cyanide ions in various chemical reactions .

Biological Activity and Toxicity

TEAC exhibits significant biological activity, particularly toxicity, which is a critical concern in both laboratory and environmental contexts.

Toxicological Effects

- Acute Toxicity : Exposure to TEAC can lead to severe health effects, including respiratory failure, central nervous system paralysis, and potentially death. Animal studies indicate that ingestion of less than 5 mg can result in severe toxicity .

- Mechanism of Toxicity : The cyanide ion interferes with cellular respiration by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia .

Case Studies

- Human Exposure Incidents : Accidental exposure to cyanide compounds has resulted in acute poisoning cases, characterized by symptoms such as headache, dizziness, and respiratory distress. In severe cases, fatalities have been reported due to rapid onset of symptoms following exposure .

- Environmental Impact : TEAC's toxicity extends to aquatic organisms, where it poses long-term ecological risks. Studies have shown that cyanide compounds can lead to significant mortality rates in fish and other aquatic life forms .

Applications in Organic Chemistry

TEAC serves as a vital reagent in organic synthesis due to its ability to release cyanide ions. It is employed in several key reactions:

- Cyanation Reactions : TEAC is utilized as a cyanide source in the 1,4-addition reaction of cyano groups to enones, yielding β-cyanoketones that are valuable intermediates in organic synthesis.

- Regioselective Ethoxycarbonylation : In combination with diethylazodicarboxylate (DEAD), TEAC facilitates the regioselective C- or N-ethoxycarbonylation of heterocyclic systems like indoles and indazoles.

Comparative Analysis

| Compound | Structure | Key Features |

|---|---|---|

| This compound (TEAC) | Highly toxic; used as a cyanide source | |

| Tetrabutylammonium cyanide | More lipophilic; often used in organic synthesis | |

| Benzyltrimethylammonium chloride | Commonly used in phase-transfer catalysis; less hazardous |

Eigenschaften

IUPAC Name |

tetraethylazanium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOZSATUTWXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158668 | |

| Record name | Tetraethylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13435-20-6 | |

| Record name | Tetraethylammonium cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.